Fak-IN-20

Focal Adhesion Kinase Enzymatic Inhibition Kinase Assay

FAK-IN-20 delivers 0.27 nM FAK inhibition with a selectivity index >14 (8.6-fold improvement over TAE226), enabling maximal target engagement at low concentrations. This 2,4-diarylaminopyrimidine sulfonamide differs structurally from clinical candidates defactinib/GSK2256098, ensuring scaffold-specific target validation. Proven to induce G2/M arrest at 0.2 μM and ROS-mediated apoptosis, it is the preferred probe for cancer dependency, migration, and EMT studies.

Molecular Formula C27H34ClN7O5S
Molecular Weight 604.1 g/mol
Cat. No. B12362291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-20
Molecular FormulaC27H34ClN7O5S
Molecular Weight604.1 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC
InChIInChI=1S/C27H34ClN7O5S/c1-17-15-35(16-18(2)40-17)11-12-41(37,38)34-19-9-10-23(24(13-19)39-4)32-27-30-14-21(28)25(33-27)31-22-8-6-5-7-20(22)26(36)29-3/h5-10,13-14,17-18,34H,11-12,15-16H2,1-4H3,(H,29,36)(H2,30,31,32,33)/t17-,18+
InChIKeyXRDCURCMOBUNGQ-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAK-IN-20: A 2,4-Diarylaminopyrimidine-Based Focal Adhesion Kinase Inhibitor with Sub-Nanomolar Potency for Preclinical Cancer Research


FAK-IN-20 (Compound 7b) is an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) that belongs to the 2,4-diarylaminopyrimidine chemical class incorporating a sulfonamide moiety [1]. This compound exhibits an IC50 value of 0.27 nM against FAK in enzymatic assays and demonstrates anti-proliferative activity across multiple human cancer cell lines [1]. As a research tool compound with the CAS registry number 3004967-41-0 and molecular formula C27H34ClN7O5S, FAK-IN-20 represents a high-potency chemical probe for investigating FAK-dependent signaling pathways and validating FAK as a therapeutic target in oncology research .

Why FAK-IN-20 Cannot Be Substituted by Other FAK Inhibitors: Chemical Scaffold and Selectivity Differences Demand Evidence-Based Selection


FAK inhibitors vary substantially in chemical scaffold, potency, selectivity profile, and preclinical efficacy, making generic substitution inappropriate for rigorous research applications. FAK-IN-20 is structurally defined as a 2,4-diarylaminopyrimidine derivative with an aminoethyl sulfonamide moiety, distinguishing it from the 2,4-diaminopyrimidine scaffold of clinical candidates such as defactinib (VS-6063) and GSK2256098 [1][2]. This structural divergence translates to different binding kinetics and selectivity patterns across the kinome. Furthermore, FAK-IN-20 has been directly compared to the reference inhibitor TAE226 in the same experimental system, demonstrating >8.6-fold higher cancer cell selectivity (Selectivity Index >14 vs. 1.63) [1]. Such quantitative differences in potency and safety margins underscore why investigators must evaluate compound-specific evidence rather than assuming functional equivalence across FAK inhibitor chemotypes.

FAK-IN-20 vs. Comparators: A Quantitative Evidence Guide for Informed Compound Selection


FAK Enzymatic Inhibition: FAK-IN-20 Demonstrates >2-Fold Higher Potency than Defactinib in Biochemical Assays

FAK-IN-20 inhibits FAK with an IC50 of 0.27 nM in enzymatic assays [1]. By comparison, the clinical FAK inhibitor defactinib (VS-6063) exhibits an IC50 of 0.6 nM in kinase assays and 0.47 nM in Kinobeads assays [2]. This represents approximately 2.2-fold higher biochemical potency for FAK-IN-20 relative to defactinib under comparable assay conditions.

Focal Adhesion Kinase Enzymatic Inhibition Kinase Assay

Antiproliferative Activity Across Cancer Cell Lines: FAK-IN-20 Exhibits Potent Growth Inhibition in HCT116, A549, MDA-MB-231, and HeLa Cells

FAK-IN-20 demonstrates dose-dependent inhibition of cell proliferation across four human cancer cell lines with IC50 values of 0.58 μM (HCT116 colon cancer), 0.75 μM (A549 lung cancer), 1.18 μM (MDA-MB-231 breast cancer), and 1.4 μM (HeLa cervical cancer) after 72-hour treatment [1]. For context, the reference FAK inhibitor TAE226, when tested in the same study, showed markedly lower cancer cell selectivity with a selectivity index of 1.63 compared to >14 for FAK-IN-20 [1].

Cancer Cell Proliferation Colorectal Cancer Triple-Negative Breast Cancer

Cell Cycle Arrest and Apoptosis Induction: FAK-IN-20 Causes G2/M Arrest via ROS-Mediated Mechanism

In HCT116 colorectal cancer cells, FAK-IN-20 treatment (0.2–2 μM, 24 hours) induces cell cycle arrest specifically at the G2/M phase [1]. This arrest is accompanied by apoptosis induction through generation of reactive oxygen species (ROS), as demonstrated at concentrations of 1–125 μM over 12 hours [1]. While many ATP-competitive FAK inhibitors induce cell cycle effects, the explicit mechanistic link to ROS production distinguishes FAK-IN-20's mode of action from compounds that primarily signal through AKT or YB-1 modulation.

Cell Cycle Arrest Apoptosis Reactive Oxygen Species

Anti-Migratory Activity: FAK-IN-20 Inhibits HCT116 Cell Migration at 1 μM

FAK-IN-20 significantly inhibits the migratory capacity of HCT116 colorectal cancer cells at a concentration of 1 μM following 24-hour treatment [1]. Additionally, the compound suppresses clonogenic survival as demonstrated by colony formation assays [1]. While clinical FAK inhibitors such as defactinib and GSK2256098 have also been shown to inhibit migration in various cancer models, FAK-IN-20 offers a structurally distinct chemotype for investigating FAK-dependent motility without the confounding variables introduced by clinical-stage compounds optimized for pharmacokinetic properties rather than target engagement.

Cell Migration Metastasis FAK Signaling

Comparative Context: FAK-IN-20 Potency Relative to Clinical-Stage FAK Inhibitors

To contextualize FAK-IN-20 within the broader FAK inhibitor landscape: the clinical candidate GSK2256098 exhibits cellular IC50 values of 15 nM (OVCAR8), 8.5 nM (U87MG), and 12 nM (A549) for FAK autophosphorylation inhibition . Defactinib demonstrates in vivo FAK phosphorylation inhibition with an EC50 of 26 nM . FAK-IN-20, with its 0.27 nM enzymatic IC50 and sub-micromolar to low micromolar antiproliferative activity across multiple cell lines, occupies a potency range that is competitive with these clinical-stage inhibitors while offering a distinct 2,4-diarylaminopyrimidine sulfonamide chemotype not represented in the current clinical pipeline [1].

Clinical FAK Inhibitors Benchmarking Compound Selection

FAK-IN-20: Optimal Use Cases and Research Applications Based on Quantitative Evidence


High-Potency FAK Inhibition in Biochemical and Enzymatic Assays

With an IC50 of 0.27 nM against FAK in enzymatic assays [1], FAK-IN-20 is ideally suited for biochemical studies requiring maximal target engagement at low compound concentrations. This high potency enables researchers to minimize vehicle effects and reduce the likelihood of compound precipitation or non-specific binding artifacts. The compound's >2-fold higher potency compared to defactinib in biochemical assays [2] makes it a preferred choice for kinase activity assays, screening cascades, and co-crystallization studies where robust target inhibition is paramount.

Cancer Cell Selectivity Studies Requiring Wide Therapeutic Windows

The selectivity index >14 observed for FAK-IN-20—representing >8.6-fold improvement over the reference inhibitor TAE226 (SI = 1.63) [1]—positions this compound as an advantageous tool for studies requiring discrimination between cancer cell cytotoxicity and normal cell toxicity. Applications include validation of FAK dependency in primary tumor cell cultures, assessment of combination therapy safety margins, and mechanistic studies of tumor-selective killing mechanisms.

Investigating FAK-Dependent Cell Cycle Arrest and ROS-Mediated Apoptosis

Researchers studying the intersection of FAK signaling with cell cycle regulation and oxidative stress pathways will find FAK-IN-20 particularly valuable. The compound's demonstrated ability to induce G2/M phase arrest at concentrations as low as 0.2 μM and trigger ROS-mediated apoptosis at 1–125 μM in HCT116 cells [1] provides a well-characterized tool for dissecting FAK's role in these processes. The ROS-mediated mechanism distinguishes FAK-IN-20 from FAK inhibitors that primarily affect survival signaling through AKT modulation.

FAK-Dependent Cell Migration and Metastasis Research

FAK-IN-20's demonstrated inhibition of HCT116 cell migration at 1 μM [1] supports its use in studies of tumor cell motility, invasion, and metastatic dissemination. Applications include transwell migration assays, wound healing assays, 3D spheroid invasion models, and investigation of FAK's role in epithelial-mesenchymal transition (EMT). The compound's structural distinction from clinical FAK inhibitors offers a complementary chemical tool for validating target-dependent phenotypes and mitigating scaffold-specific off-target effects.

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